Ethyl fluoroacetate
Description
Evolution of Fluoroacetate (B1212596) Chemistry and Derivatives Research
The study of fluoroacetate chemistry began with the synthesis of fluoroacetic acid in 1896. Research into its derivatives, including ethyl fluoroacetate, evolved as chemists explored the effects of fluorine substitution in organic compounds. The introduction of a fluorine atom can significantly alter the chemical and biological properties of a molecule, a concept that has driven much of the research in this area. chemimpex.com
Methods for synthesizing this compound have been developed and refined over time. A common commercial method involves the reaction of ethyl chloroacetate (B1199739) with potassium fluoride (B91410) in an autoclave. nih.gov Other laboratory-scale preparations include the esterification of fluoroacetic acid with ethanol (B145695) and various halogen exchange reactions. meilechem.comchemicalbook.com For instance, reacting ethyl chloroacetate with a solid dispersion of potassium fluoride on silica (B1680970) gel has been shown to produce this compound with high yield and purity. Another method involves heating ethyl chloroacetate with potassium fluoride in the presence of acetamide (B32628). prepchem.com
Historical Discoveries and Early Academic Understanding of Fluoroacetate Toxicity
The toxic properties of fluoroacetate were recognized long before the compound was chemically identified. As early as 1904, extracts from the plant Chailletia toxicaria were used to poison rats in Sierra Leone. In 1944, Marais identified potassium fluoroacetate as the toxic compound in the South African plant "gifblaar" (Dichapetalum cymosum). This discovery was a significant milestone in understanding the natural occurrence of organofluorine compounds.
Subsequent research in the 1940s established the effectiveness of sodium fluoroacetate as a rodenticide, leading to its commercialization under the name "1080". chemeurope.com Early academic studies into its toxicity revealed that fluoroacetate undergoes "lethal synthesis" within the body. researchgate.net It is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate. Fluorocitrate, in turn, inhibits the enzyme aconitase in the tricarboxylic acid (TCA) cycle, leading to a disruption of cellular respiration and energy production. taylorandfrancis.com This fundamental understanding of its mechanism of action laid the groundwork for decades of toxicological research. researchgate.net The toxicity of this compound is attributed to its rapid hydrolysis in the body to fluoroacetic acid. nih.gov
Contemporary Significance of this compound in Chemical and Biomedical Sciences
This compound continues to be a compound of interest in modern science. In the chemical industry, it serves as an important intermediate and building block for synthesizing more complex fluorinated molecules. chemimpex.commeilechem.com These include pharmaceuticals, agrochemicals like pesticides and herbicides, and materials for applications in fields like nanotechnology. chemimpex.com The presence of the fluorine atom often enhances the biological activity and stability of the final products. chemimpex.com
In the biomedical field, this compound and its derivatives are subjects of ongoing research. For example, it is used in the synthesis of potential anti-cancer and anti-inflammatory drugs. chemimpex.com It is also employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways, acting as a fluorinated analog to probe biological processes. chemimpex.com Furthermore, radiolabeled versions, such as [18F]this compound, have been developed as potential tracers for positron emission tomography (PET) imaging to study oxidative metabolism in the brain. snmjournals.org Recent research has also explored its use in developing advanced electrolytes for lithium-ion batteries, aiming to improve their performance. rsc.org
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C4H7FO2 nih.govchemimpex.comtcichemicals.com |
| Molecular Weight | 106.10 g/mol nih.gov |
| Appearance | Colorless liquid nih.govchemimpex.com |
| Odor | Fruity, vinegar-like chemimpex.com |
| Boiling Point | 117-119.3 °C chemimpex.com |
| Density | ~1.09-1.10 g/mL at 20-25 °C nih.govchemimpex.com |
| Refractive Index | ~1.375-1.38 at 20 °C chemimpex.com |
| Solubility in water | Soluble nih.gov |
| Flash Point | 30-31 °C |
Spectroscopic Data
Infrared and nuclear magnetic resonance (NMR) spectroscopy are key techniques for identifying and characterizing this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the carbonyl group (C=O) stretch, typically around 1700-1750 cm⁻¹, and C-F stretching vibrations in the 1000-1400 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum displays signals corresponding to the ethyl group (a triplet and a quartet) and the fluorinated methylene (B1212753) group (a doublet due to coupling with the fluorine atom). chemicalbook.com
¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbons in the ethyl group and the fluorinated methylene carbon, with characteristic splitting patterns due to carbon-fluorine coupling.
¹⁹F NMR: The fluorine NMR spectrum exhibits a single signal for the fluorine atom.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-fluoroacetate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C4H7FO2/c1-2-7-4(6)3-5/h2-3H2,1H3 | |
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InChI Key |
VCYZVXRKYPKDQB-UHFFFAOYSA-N | |
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Canonical SMILES |
CCOC(=O)CF | |
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Molecular Formula |
C4H7FO2 | |
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DSSTOX Substance ID |
DTXSID8060034 | |
| Record name | Ethyl fluoroacetate | |
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Molecular Weight |
106.10 g/mol | |
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Physical Description |
Liquid; [Merck Index] Clear colorless liquid; [MSDSonline] | |
| Record name | Ethyl fluoroacetate | |
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Boiling Point |
121.6 °C @ 758 MM HG | |
| Record name | ETHYL FLUOROACETATE | |
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Solubility |
SOL IN WATER | |
| Record name | ETHYL FLUOROACETATE | |
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Density |
1.0926 @ 20.5 °C | |
| Record name | ETHYL FLUOROACETATE | |
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Vapor Density |
3.7 (AIR= 1) | |
| Record name | ETHYL FLUOROACETATE | |
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Color/Form |
LIQUID | |
CAS No. |
459-72-3 | |
| Record name | Ethyl fluoroacetate | |
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| Record name | Ethyl fluoroacetate | |
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| Record name | ETHYL FLUOROACETATE | |
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Synthetic Methodologies and Chemical Reactivity of Ethyl Fluoroacetate
Advanced Synthetic Routes for Ethyl Fluoroacetate (B1212596) and Related Esters
The preparation of ethyl fluoroacetate can be achieved through several synthetic pathways, primarily involving the esterification of fluoroacetic acid or the nucleophilic substitution of a haloacetate.
One common method involves the direct esterification of fluoroacetic acid with ethanol (B145695). meilechem.com To enhance the reaction yield, which is crucial due to the high cost of fluoroacetic acid, process optimization is key. A notable advancement in this area is the use of a solid acid catalyst pre-dispersed in the filler of a distillation column. In this reactive distillation process, ethanol and fluoroacetic acid are fed continuously into the column, and the product, this compound, is collected at the top with a purity exceeding 99% and a reaction yield of over 99%. meilechem.com
Another prevalent route is the halogen exchange reaction, where ethyl chloroacetate (B1199739) is treated with a fluorinating agent. Potassium fluoride (B91410) (KF) is a frequently used reagent for this purpose. prepchem.comchemicalbook.com To improve the efficacy of this reaction, various strategies have been developed. One approach involves the use of a phase-transfer catalyst, such as cetyltrimethylammonium bromide, in a solvent like sulfolane. This method has been reported to yield this compound at 83.5%. chemicalbook.com
A significant improvement in the use of potassium fluoride involves its preparation as a solid dispersion on micropowder silica (B1680970) gel. This technique increases the surface area and reactivity of the potassium fluoride. By reacting ethyl chloroacetate with this potassium fluoride solid dispersion, yields of this compound can reach as high as 99.4% with a purity of 99.4%. The reaction conditions for this method can be varied in terms of temperature and reaction time, as detailed in the table below.
Table 1: Synthesis of this compound using Potassium Fluoride Solid Dispersion
| Reactants | Catalyst/Support | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Ethyl chloroacetate, Potassium fluoride | Micropowder silica gel | 20 | 3 | 99.1 | 99.7 | |
| Ethyl chloroacetate, Potassium fluoride | Micropowder silica gel | 25 | 5 | 98.4 | 99.8 | |
| Ethyl chloroacetate, Potassium fluoride | Micropowder silica gel | 55 | 5 | 99.4 | 99.4 |
Other synthetic strategies include the reaction of ethyl chloroacetate with potassium fluoride in the presence of acetamide (B32628) at elevated temperatures, yielding this compound with a 52% yield after redistillation. prepchem.com
Mechanistic Studies of Esterification and Transesterification Reactions Involving Fluoroacetate
The mechanisms of esterification and transesterification are fundamental to understanding the synthesis of this compound and its derivatives.
Esterification of fluoroacetic acid with ethanol typically proceeds under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of fluoroacetic acid, which increases the electrophilicity of the carbonyl carbon. Ethanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of this compound.
Transesterification is a process where one ester is converted into another by exchanging the alkoxy group. This can be catalyzed by either an acid or a base. In a basic medium, the reaction proceeds via a nucleophilic addition-elimination mechanism. An alkoxide, such as sodium ethoxide, attacks the carbonyl carbon of a fluoroacetate ester, forming a tetrahedral intermediate. The original alkoxy group is then eliminated, resulting in the new ester.
Acid-catalyzed transesterification follows a "PADPED" (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) sequence. The carbonyl oxygen is first protonated, followed by the nucleophilic addition of an alcohol. After a series of proton transfers, the original alcohol moiety is eliminated, and deprotonation of the carbonyl yields the transesterified product. Transesterification is a key step in the synthesis of certain complex molecules, such as tropanyl α,α-diphenyl-α-fluoroacetate esters.
Mechanistic studies have also been conducted on the enzymatic degradation of fluoroacetate. The enzyme fluoroacetate dehalogenase catalyzes the cleavage of the carbon-fluorine bond. The reaction proceeds in two steps: first, a nucleophilic attack by an aspartate residue (Asp105) on the α-carbon of fluoroacetate forms an ester intermediate and displaces the fluoride ion. In the second step, a histidine residue (His272) activates a water molecule, which then hydrolyzes the ester intermediate to yield glycolate (B3277807) and regenerate the enzyme.
Derivatization Pathways and Chemical Transformations of this compound
This compound is a versatile building block for the synthesis of more complex fluorinated molecules. lookchem.com
One important transformation is the Claisen condensation . The reaction of this compound with ethyl acetate (B1210297) in the presence of a base like sodium ethoxide yields ethyl trifluoroacetoacetate, a valuable trifluoromethyl-containing building block. meilechem.com
This compound can also undergo nucleophilic substitution reactions . The fluorine atom can be displaced by various nucleophiles. For instance, reaction with ethanethiol (B150549) in the presence of a base like sodium hydride results in the formation of ethyl (ethylsulfanyl)(fluoro)acetate. vulcanchem.com
Furthermore, this compound serves as a precursor for the synthesis of other functionalized compounds. It can be used to synthesize ethyl (diethoxyphosphoryl)fluoroacetate. lookchem.com It has also been employed in the synthesis of 4-deoxy-4-fluoro-muscarines. lookchem.com
The ester group itself can be modified. For example, acidolysis of this compound with formic acid in the presence of sulfuric acid yields fluoroacetic acid. This fluoroacetic acid can then be converted to fluoroacetyl chloride by reacting with benzoyl chloride.
Derivatization of fluoroacetic acid, often obtained from the hydrolysis of its esters, is a common technique in analytical chemistry for its detection. For example, it can be derivatized to its pentafluorobenzyl ester using pentafluorobenzyl bromide for analysis by gas chromatography-mass spectrometry (GC-MS).
Reaction Kinetics and Degradation Mechanisms of this compound in Various Media
The atmospheric degradation of this compound is primarily initiated by reaction with hydroxyl (OH) radicals. researchgate.net The kinetics of the gas-phase reaction of this compound with OH radicals have been studied at room temperature and atmospheric pressure. The rate coefficient for this reaction has been determined using both in situ FTIR spectroscopy and GC-FID. researchgate.net
Table 2: Rate Coefficients for the Reaction of this compound (EFA) with OH Radicals
| Technique | Rate Coefficient (k) (x 10⁻¹² cm³/molecule·sec) | Reference |
| FTIR | 1.15 ± 0.25 | researchgate.net |
| GC-FID | 1.34 ± 0.23 | researchgate.net |
Based on these kinetic data, the tropospheric lifetime of this compound with respect to degradation by OH radicals is calculated to be approximately 9 days. researchgate.net This indicates that it could have a regional impact from its emission source. researchgate.net
The degradation mechanism in the atmosphere likely involves the abstraction of a hydrogen atom by the OH radical. For esters, the alkoxy radical formed by H-atom abstraction from the carbon attached to the non-carbonyl oxygen can undergo an α-ester rearrangement to form an acid and a radical. The degradation of fluoroesters in the troposphere may contribute to the environmental burden of trifluoroacetic acid or its derivatives.
The pyrolysis kinetics of this compound in the gas phase have also been investigated. In addition to atmospheric degradation, the enzymatic degradation of fluoroacetate by fluoroacetate dehalogenase has been a subject of study. The enzyme catalyzes the hydrolytic defluorination of fluoroacetate to produce glycolate. Quantum mechanics/molecular mechanics (QM/MM) studies have suggested a four-step enzymatic transformation: C-F bond activation, nucleophilic attack, C-O bond cleavage, and proton transfer, with the nucleophilic attack being the rate-determining step for fluoroacetate.
Stereochemical Aspects in Fluoroacetate Synthesis and Reactivity
While this compound itself is not chiral, the introduction of a substituent at the α-carbon can create a stereocenter. The synthesis and reactivity of such chiral fluoroacetates are of significant interest.
The synthesis of enantiomerically pure (R)- and (S)-[²H₁]-fluoroacetate has been reported. epa.gov This was achieved through a deoxyfluorination reaction on the corresponding enantiomers of [²H₁]-benzyl alcohol using diethylaminosulfur trifluoride (DAST). The addition of TMS-morpholine to the reaction promotes an Sₙ2 inversion process, leading to high enantioselectivity (>95% ee). epa.gov The stereochemical integrity of the products was confirmed using ²H NMR spectroscopy in a chiral liquid crystal matrix. epa.gov
In biological systems, the stereochemical processing of precursors in the biosynthesis of fluoroacetate has been investigated in Streptomyces cattleya. rsc.org Studies using isotopically labeled glycerol (B35011) have shown that only the pro-R hydroxymethyl group of glycerol is incorporated into fluoroacetate, becoming C-2 of the final product. rsc.org This indicates a specific stereochemical pathway in the biosynthesis of this natural product.
The stereochemistry of reactions involving derivatives of this compound has also been explored. For example, the Wittig reaction of aldehydes with reagents derived from ethyl dibromofluoroacetate can lead to the highly stereoselective synthesis of (Z)-α-fluoroacrylates. nih.gov Furthermore, enantioselective α-fluorination of ketenes catalyzed by a planar-chiral nucleophilic catalyst can produce tertiary α-fluoroesters with high enantiomeric enrichment. Mechanistic studies suggest that the enantioselectivity is determined in the turnover-limiting step, which is the transfer of fluorine to a chiral enolate intermediate.
Advanced Analytical Techniques for Ethyl Fluoroacetate Detection and Quantification
Chromatographic Methodologies for Complex Sample Matrices
Chromatographic techniques are indispensable for separating ethyl fluoroacetate (B1212596) from intricate mixtures, enabling its accurate detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas chromatography-mass spectrometry (GC-MS) stands as a primary and powerful tool for the trace analysis of ethyl fluoroacetate. This method is particularly valuable in forensic toxicology and environmental monitoring. A common approach involves the derivatization of fluoroacetic acid, the precursor to this compound, to enhance its volatility and improve its chromatographic behavior. For instance, fluoroacetic acid can be ethylated with ethanol (B145695) in the presence of sulfuric acid to form this compound, which is then analyzed by GC-MS. nih.gov This derivatization step is often crucial for analyzing biological samples, as it helps to overcome matrix effects and protect the analytical instrumentation from contamination. nih.gov
Solid-phase microextraction (SPME) can be coupled with GC-MS to pre-concentrate the analyte, thereby increasing the sensitivity of the method. nih.gov In selected-ion monitoring (SIM) mode, GC-MS can achieve very low detection limits. For example, a detection limit of 0.001 µg/mL for fluoroacetic acid (as its ethyl ester) in water has been reported. nih.gov
Key GC-MS Parameters for this compound Analysis:
| Parameter | Value/Condition | Reference |
| Derivatization | Ethylation with ethanol and sulfuric acid | nih.gov |
| Pre-concentration | Solid-Phase Microextraction (SPME) | nih.gov |
| Detection Mode | Selected-Ion Monitoring (SIM) | nih.gov |
| Detection Limit (in water) | 0.001 µg/mL | nih.gov |
| Detection Limit (in beverages) | 0.42-0.50 µg/mL (full-scan) | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the analysis of this compound and its metabolites in biological fluids. This method is particularly advantageous for compounds that are not easily volatilized or are thermally labile, making it a suitable alternative to GC-MS. LC-MS/MS offers excellent capabilities for metabolite profiling, allowing for the identification and quantification of various metabolic products of this compound.
The development of ultra-high pressure liquid chromatography (UHPLC) has further enhanced the speed and resolution of LC-MS/MS analyses. For the analysis of related fluorinated compounds, LC-MS/MS methods have been developed with very low limits of quantification (LOQs), demonstrating the high sensitivity of this technique. For instance, in the analysis of monofluoroacetate in milk and milk powder, LOQs of 0.00033 µg/L and 0.0088 µg/kg, respectively, have been achieved.
High-Performance Liquid Chromatography (HPLC) with Specialized Detectors
High-performance liquid chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of various compounds, including this compound. openaccessjournals.com While standard UV detectors can be used, specialized detectors can significantly enhance the sensitivity and selectivity of HPLC methods.
Fluorescence detectors, for example, can be employed after derivatizing the analyte with a fluorescent tag. This approach is particularly useful for trace analysis in complex matrices. The combination of HPLC with a fluorescence detector (HPLC/FLD) has been shown to provide good sensitivity, with detection limits in the range of 0.04 to 0.13 ng/mL for certain analytes. However, when compared to UPLC/MS/MS, the latter generally offers superior accuracy and precision.
Comparison of HPLC Detectors for Related Compounds:
| Detector | Advantages | Disadvantages | Reference |
| UV-Visible | Widely applicable, robust | Moderate sensitivity | openaccessjournals.com |
| Fluorescence (FLD) | High sensitivity, high selectivity | Requires derivatization for non-fluorescent compounds | |
| Mass Spectrometry (MS) | High sensitivity and selectivity, provides structural information | Higher cost and complexity |
Spectroscopic Characterization Techniques
Spectroscopic techniques are essential for the structural elucidation and detailed characterization of the this compound molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds like this compound. solubilityofthings.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
¹H NMR Data for this compound:
| Chemical Group | Chemical Shift (ppm) | Multiplicity |
| CH₃ (ethyl) | ~1.3 | Triplet |
| CH₂ (ethyl) | ~4.2 | Quartet |
| CH₂F | ~4.8 | Doublet |
Note: Approximate chemical shifts are provided for illustrative purposes and can vary slightly depending on the solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy in Vibrational Analysis and Molecular Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a "fingerprint" of a molecule by probing its vibrational modes. These techniques are valuable for identifying functional groups and confirming the identity of this compound.
The IR spectrum of this compound exhibits a strong absorption band corresponding to the C=O (carbonyl) stretching vibration, which is characteristic of esters. Other significant bands include those for C-O stretching, C-F stretching, and various bending vibrations of the alkyl chain.
Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The combination of both IR and Raman spectra allows for a more complete vibrational analysis and confident identification of the compound.
Characteristic Vibrational Frequencies for this compound:
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy Technique | Reference |
| C=O Stretch | ~1750 | IR | |
| C-O Stretch | ~1100-1300 | IR | |
| C-F Stretch | ~1000-1100 | IR |
Emerging Biosensors and Electrochemical Detection Systems for Fluoroacetate
Conventional analytical methods for fluoroacetate detection can be time-consuming and require expensive equipment. Consequently, there is growing interest in developing rapid, portable, and cost-effective biosensors and electrochemical systems.
Biosensors offer a promising alternative by coupling a biological recognition element (e.g., enzyme, aptamer, or whole cell) with a transducer to generate a measurable signal upon interaction with the target analyte. Genetically engineered bacterial biosensors, for instance, have been developed for the detection of other organofluorine compounds like PFOA and PFOS. These systems often utilize microorganisms that can metabolize the target compound, leading to a detectable change, such as the release of fluoride (B91410) ions. semanticscholar.org Enzymes like dehalogenases, which catalyze the cleavage of carbon-halogen bonds, are particularly suitable for integration into such biosensors. Another approach involves fluorogenic RNA-based biosensors (FRBs), which combine the high selectivity of RNA aptamers with the sensitivity of fluorescence detection. mdpi.com These biosensors can be designed to undergo a structural change upon binding to the target molecule, resulting in a significant increase in fluorescence. mdpi.com
Electrochemical sensors represent another significant area of development. These devices measure changes in electrical properties (e.g., current or potential) resulting from the oxidation or reduction of the target analyte at an electrode surface. For fluoroacetate and related compounds, various electrochemical methods have been explored. The development of novel electrode materials, such as graphene oxide modified glassy carbon electrodes, has shown strong electrocatalytic activity and enhanced current response for detecting specific organic molecules, suggesting potential applicability for fluoroacetate detection.
Table 1: Comparison of Emerging Detection Systems for Fluoroacetate
| Detection System | Principle | Key Components | Potential Advantages |
| Bacterial Biosensor | Microbial metabolism of fluoroacetate leading to a detectable byproduct (e.g., F⁻ ions). semanticscholar.org | Genetically engineered bacteria (e.g., Pseudomonas, Burkholderia), transducer. | High specificity, low cost, potential for in-field use. |
| Enzymatic Biosensor | Enzyme-catalyzed reaction (e.g., dehalogenation) producing a measurable signal (e.g., pH change, O₂ consumption). | Isolated enzymes (e.g., dehalogenase), transducer (e.g., pH electrode, optode). | High selectivity, rapid response. |
| RNA-Based Biosensor | Target-induced structural switching of an RNA aptamer, leading to a change in fluorescence. mdpi.com | Sensing aptamer, reporting light-up aptamer, fluorogen. mdpi.com | High sensitivity and selectivity, multiplexing capability. mdpi.com |
| Electrochemical Sensor | Oxidation or reduction of fluoroacetate at a modified electrode surface, generating an electrical signal. | Modified working electrode (e.g., Graphene Oxide-GCE), reference electrode, counter electrode. | Portability, rapid analysis, high sensitivity. |
Sample Preparation and Derivatization Protocols for Enhanced Analytical Sensitivity
Effective sample preparation is a crucial step to isolate this compound or fluoroacetate from complex matrices (e.g., biological tissues, water, food) and to eliminate interfering substances. Following extraction, derivatization is often necessary, particularly for analysis by gas chromatography (GC), to improve the volatility and thermal stability of fluoroacetic acid and enhance detection sensitivity.
Common sample preparation techniques include solid-phase extraction (SPE) and the more modern solid-phase microextraction (SPME). SPME is a solvent-free technique that uses a coated fiber to extract analytes from a sample, which can then be directly desorbed into the GC inlet. This method has been successfully applied to determine fluoroacetic acid in water and biological samples after its conversion to this compound. For complex food and environmental samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method offers a streamlined approach for extraction and cleanup.
Derivatization is a key strategy to enhance the detectability of fluoroacetic acid. Since this compound is the ethyl ester of fluoroacetic acid, one analytical approach involves the deliberate ethylation of fluoroacetic acid in a sample to form this compound, which is then analyzed by GC-Mass Spectrometry (GC-MS). Other common derivatization agents are aimed at introducing a moiety that is highly responsive to specific detectors, such as an electron-capture detector (ECD) or mass spectrometer.
A widely used derivatization reagent is pentafluorobenzyl bromide (PFBBr). This reagent converts fluoroacetic acid into its pentafluorobenzyl (PFB) ester, which is highly sensitive to GC-ECD and GC-MS analysis. Another effective agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which creates a silyl (B83357) derivative suitable for GC-MS analysis.
Table 2: Derivatization and Sample Preparation Protocols for Fluoroacetate Analysis
| Protocol | Target Analyte | Technique | Derivatization Reagent | Analytical Method | Limit of Detection (LOD) | Reference |
| Ethylation & SPME | Fluoroacetic Acid | Solid-Phase Microextraction (SPME) | Ethanol / Sulfuric Acid | GC-FID / GC-MS | 0.001 µg/mL (water), 0.01 µg/mL (plasma) | |
| Pentafluorobenzylation | Fluoroacetic Acid | Triphasal Extractive Derivatization | Pentafluorobenzyl Bromide (PFBBr) | GC-ECD / GC-MS | 0.10-0.20 µg/mL (GC-ECD), 0.42-0.50 µg/mL (GC-MS) | |
| Silylation | Short-Chain Fatty Acids (including Fluoroacetate) | Liquid Extraction | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | GC-MS | Not specified for FA, but highly sensitive for other SCFAs | |
| Propanolation | Monofluoroacetate | Derivatization in solution | n-propanol / Sulfuric Acid | GC-MS/MS | Not specified |
Biochemical and Molecular Mechanisms of Toxicity Induced by Ethyl Fluoroacetate
The "Lethal Synthesis" Pathway: From Ethyl Fluoroacetate (B1212596) to Fluorocitrate
The transformation of the relatively inert ethyl fluoroacetate into the highly toxic fluorocitrate is a multi-step process occurring within the cell, primarily in the mitochondria. This pathway hijacks key enzymes of central metabolism.
The initial step in the toxic pathway is the hydrolysis of this compound. This reaction is catalyzed by non-specific esterases (E.C. 3.1.1.1), a diverse group of hydrolases that cleave ester bonds. This enzymatic action breaks down this compound into ethanol (B145695) and fluoroacetate. The rate of this hydrolysis can be influenced by the specific types and activity levels of esterases present in different tissues and species. Some studies have explored the use of various esterases, such as those from Candida cylindracea and Trichoderma viride, for the hydrolysis of fluorinated esters. worktribe.com
Following its release, fluoroacetate is activated in the mitochondria through its conversion to fluoroacetyl-CoA. wikipedia.orgcatalysis.blog This reaction is catalyzed by acetyl-CoA synthetase (ACS), an enzyme that normally activates acetate (B1210297). wikipedia.org The process requires adenosine (B11128) triphosphate (ATP) and coenzyme A (CoA). ACS facilitates the joining of fluoroacetate and CoA to form fluoroacetyl-CoA, preparing the fluorinated molecule for entry into the tricarboxylic acid (TCA) cycle.
Enzymes in the Lethal Synthesis of Fluorocitrate
| Step | Enzyme | Substrate(s) | Product(s) | Cellular Location |
|---|---|---|---|---|
| 1. Hydrolysis | Esterases | This compound, H₂O | Fluoroacetate, Ethanol | Cytosol/Mitochondria |
| 2. Activation | Acetyl-CoA Synthetase (ACS) | Fluoroacetate, ATP, Coenzyme A | Fluoroacetyl-CoA, AMP, Pyrophosphate | Mitochondria |
| 3. Condensation | Citrate (B86180) Synthase | Fluoroacetyl-CoA, Oxaloacetate | (2R,3R)-Fluorocitrate, Coenzyme A | Mitochondrial Matrix |
The final step of the lethal synthesis involves the enzyme citrate synthase (E.C. 2.3.3.1), which orchestrates the entry of acetyl-CoA into the TCA cycle by condensing it with oxaloacetate to form citrate. wikipedia.orgontosight.ai However, citrate synthase cannot differentiate between its natural substrate, acetyl-CoA, and the fraudulent substrate, fluoroacetyl-CoA. wikipedia.org The enzyme mistakenly condenses fluoroacetyl-CoA with oxaloacetate, producing the toxic metabolite (2R,3R)-fluorocitrate. This specific stereoisomer is the one responsible for the subsequent inhibition of the TCA cycle.
Conversion to Fluoroacetyl-CoA: Coenzyme A Ligase Pathways
Molecular Mechanisms of Aconitase Inhibition by Fluorocitrate
The toxicity of fluorocitrate is realized through its potent and specific inhibition of aconitase, a critical enzyme in the TCA cycle. ontosight.ai
Aconitase [citrate (isocitrate) hydro-lyase, EC 4.2.1.3] is an iron-sulfur protein that isomerizes citrate to isocitrate. The active site contains a [4Fe-4S] cluster essential for catalysis. pnas.org Fluorocitrate acts as a mechanism-based inhibitor. vaia.com Upon binding to aconitase, the (-)-erythro diastereomer of 2-fluorocitrate is converted by the enzyme into fluoro-cis-aconitate. Subsequently, the enzyme catalyzes the addition of a hydroxyl group and the elimination of a fluoride (B91410) ion, forming 4-hydroxy-trans-aconitate (HTn). pnas.org This product, HTn, binds extremely tightly, though not covalently, to the enzyme's active site.
Crystal structure analysis of the inhibited complex reveals that HTn mimics the natural substrate, isocitrate, and forms several strong hydrogen bonds with active site residues like Asp-165 and His-167, as well as a water molecule bound to the iron-sulfur cluster. pnas.org These interactions create a highly stable enzyme-inhibitor complex that effectively inactivates the enzyme. pnas.org
The inhibition of aconitase by fluorocitrate creates a significant bottleneck in the TCA cycle. wikipedia.orgoup.com This blockage prevents the conversion of citrate to isocitrate, leading to a massive accumulation of citrate within the mitochondria and subsequently in the cytoplasm. oup.comresearchgate.net The disruption of the cycle halts the production of crucial reducing equivalents, namely NADH and FADH₂, which are vital for powering the electron transport chain and oxidative phosphorylation. This severe impairment of ATP synthesis deprives the cell of its primary energy source, ultimately leading to metabolic failure and cell death. ontosight.aioup.com
Structural Biology of Aconitase-Fluorocitrate Interactions
Cellular and Subcellular Targets of Fluoroacetate-Induced Dysfunction
The toxic effects of fluoroacetate, the active metabolite of this compound, are manifested through its interaction with key cellular and subcellular components. The primary target is the mitochondrion, leading to a collapse of cellular energy production. This energy crisis has profound consequences for various organ systems, most notably the central nervous system and the heart.
Mitochondrial Integrity and Bioenergetic Collapse
The cornerstone of fluoroacetate toxicity lies in its disruption of mitochondrial function. Following its conversion to fluoroacetyl-CoA, it condenses with oxaloacetate to form fluorocitrate. Fluorocitrate then potently and irreversibly inhibits aconitase, an essential enzyme in the tricarboxylic acid (TCA) cycle. This inhibition blocks the conversion of citrate to isocitrate, effectively halting the TCA cycle.
The immediate consequence of aconitase inhibition is the accumulation of citrate within the mitochondria and subsequently in the cytoplasm. This citrate buildup has several detrimental effects, including the inhibition of phosphofructokinase, a key regulatory enzyme in glycolysis, further hampering energy production. The disruption of the TCA cycle leads to a severe depletion of ATP, the cell's primary energy currency. This bioenergetic collapse compromises numerous energy-dependent cellular processes, ultimately leading to cell death. Ultrastructural studies have revealed mitochondrial swelling and disruption of the cristae in response to fluoroacetate poisoning.
Impact on Neurotransmission and Central Nervous System Function
The central nervous system (CNS) is particularly vulnerable to the effects of fluoroacetate due to its high energy demand. The depletion of ATP and the accumulation of citrate and lactate (B86563) are thought to be major contributors to the neurological symptoms observed in fluoroacetate poisoning, which can include convulsions and coma.
Fluoroacetate appears to selectively target glial cells over neurons. Glial cells readily take up fluoroacetate, leading to a disruption of their metabolism. This impairment of glial function has significant downstream effects on neurotransmission. Studies have shown that fluoroacetate can alter glial calcium signaling and disrupt the function of connexin-43 hemichannels, which are important for communication between glial cells and neurons. The metabolic disruption in glia can also lead to an increase in glial fibrillary acid protein (GFAP), indicative of reactive gliosis.
The altered neurotransmitter levels in nervous tissue contribute to the observed CNS effects. The accumulation of citrate in the brain is a key factor in the development of seizures.
Cardiotoxicity and Myocardial Cellular Pathology
The heart is another major target of fluoroacetate toxicity, with effects ranging from arrhythmias to cardiac arrest. The underlying mechanism is the severe impairment of energy production in cardiomyocytes. The depletion of ATP disrupts normal cardiac function, leading to ventricular fibrillation and other life-threatening arrhythmias.
Direct toxic effects on cardiomyocytes have been proposed, mediated by metabolites like fluoroacetate and fluorocitrate. acc.org In vivo studies have shown that 5-fluorouracil (B62378) (5-FU), which can be metabolized to fluoroacetate, causes apoptosis of epicardial cardiomyocytes and endothelial cells. acc.org This can lead to an inflammatory response resembling myocarditis. acc.org Furthermore, direct damage to the coronary endothelial intima may contribute to thrombosis. acc.org Some research suggests that coronary vasospasm is a significant manifestation of cardiotoxicity. acc.orgmdpi.com
Pathological changes observed in the heart include disorganization of sarcomeres and fluid accumulation in the sarcoplasm.
Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation
Fluoroacetate toxicity is associated with the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Mitochondria are a primary source of endogenous ROS, and their dysfunction following fluoroacetate exposure can lead to increased ROS production.
The inhibition of the mitochondrial electron transport chain can lead to the leakage of electrons and the formation of superoxide (B77818) anions (O₂⁻), which are then converted to other ROS like hydrogen peroxide (H₂O₂). This increase in ROS can damage cellular components, including lipids, proteins, and DNA, contributing to cellular injury. Studies have shown that fluoride, a component of fluoroacetate, can increase superoxide production and impair the respiratory chain in cells. The resulting oxidative damage can further compromise mitochondrial integrity and amplify the apoptotic signal.
Apoptotic and Necrotic Pathways in Fluoroacetate-Mediated Cell Death
Cell death induced by fluoroacetate can occur through both apoptotic and necrotic pathways. Apoptosis is a programmed and controlled form of cell death, while necrosis is typically a result of severe cellular injury and involves the loss of plasma membrane integrity.
The bioenergetic collapse and oxidative stress triggered by fluoroacetate are potent inducers of apoptosis. The release of cytochrome c from damaged mitochondria into the cytosol is a key event in the intrinsic apoptotic pathway. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program.
In cases of severe ATP depletion, the cell may be unable to execute the energy-dependent process of apoptosis and instead undergo necrosis. Necrosis is characterized by cellular swelling and the release of cellular contents, which can trigger an inflammatory response. Some studies suggest that certain types of cell death may share features of both apoptosis and necrosis.
Comparative Biochemical Studies of Fluoroacetate Derivatives and Their Potency
The toxicity of fluoroacetate derivatives is largely dependent on their ability to be metabolized to fluoroacetate and subsequently to fluorocitrate. this compound, for example, is readily hydrolyzed in the body to fluoroacetic acid, retaining nearly the same toxic potency. nih.gov
Studies have compared the toxicity of various fluorinated compounds. For instance, fluorinated fatty acids with an even number of carbon atoms are generally highly toxic because they can be broken down through β-oxidation to yield fluoroacetate. In contrast, those with an odd number of carbon atoms are significantly less toxic.
The potency of different derivatives can also be influenced by their uptake and metabolism in different tissues. For example, fluorocitrate administered directly is less toxic than fluoroacetate, likely due to its larger size and reduced ability to be absorbed by tissues. escholarship.org However, when administered directly into the brain, fluorocitrate is significantly more toxic than fluoroacetate. escholarship.org
The following table summarizes the relative toxicity of some fluoroacetate derivatives:
| Compound | Relative Toxicity | Mechanism |
| Sodium Fluoroacetate | High | Metabolized to fluorocitrate, inhibiting the Krebs cycle. |
| This compound | High | Rapidly hydrolyzed to fluoroacetic acid in the body. nih.gov |
| 2-Fluoroacetamide | High | Metabolized to fluoroacetate. |
| Fluorinated fatty acids (even number of carbons) | High | Undergo β-oxidation to produce fluoroacetate. |
| Fluorinated fatty acids (odd number of carbons) | Low | Do not readily produce fluoroacetate through β-oxidation. |
| Fluorocitrate (systemic administration) | Lower than fluoroacetate | Poor tissue absorption due to larger molecular size. escholarship.org |
| Fluorocitrate (intracerebral administration) | Higher than fluoroacetate | Directly inhibits aconitase in the brain. escholarship.org |
Pharmacodynamic and Pharmacokinetic Research on Ethyl Fluoroacetate Mechanistic Focus
Molecular Interactions Governing Absorption and Distribution of Fluoroacetate (B1212596) Esters
The absorption and distribution of fluoroacetate esters like ethyl fluoroacetate are significantly influenced by their physicochemical properties, particularly their lipophilicity. As an ester, this compound is more lipid-soluble than its hydrolysis product, fluoroacetic acid. This increased lipophilicity facilitates its passage across biological membranes.
Research using radiolabeled compounds has demonstrated that the ester form allows for enhanced permeability across cellular barriers, including the blood-brain barrier. snmjournals.org A study comparing ethyl [1-14C]fluoroacetate ([14C]EFA) with sodium [1-14C]fluoroacetate ([14C]FA) found that the brain uptake index (BUI) of [14C]EFA was 125.9 ± 4.1%, a value significantly higher than that of [14C]FA and even greater than that of tritiated water ([3H]H2O), indicating very efficient brain penetration. snmjournals.org This enhanced central nervous system (CNS) penetration is attributed to the neutral, more lipophilic nature of the ester, which allows it to diffuse more readily across the lipid-rich membranes of the blood-brain barrier before it is hydrolyzed to the active, anionic metabolite. snmjournals.org
The general absorption of fluoroacetate from the gastrointestinal tract is rapid. While dermal absorption is typically low for the salt form (sodium fluoroacetate), it can be increased if the skin is damaged. The ester form's properties suggest it would also be readily absorbed following ingestion. Once in the bloodstream, the distribution of the parent compound and its subsequent metabolite is dictated by blood flow and tissue permeability. The conversion to the more polar fluoroacetate ion after initial distribution affects its ability to cross back over membranes.
Enzymatic Biotransformation and Metabolic Pathways of this compound
The primary and most critical step in the biotransformation of this compound is its rapid hydrolysis to yield fluoroacetic acid and ethanol (B145695). This conversion is so efficient that this compound is considered to possess nearly the full potency of fluoroacetic acid itself.
Once formed, fluoroacetate enters cellular metabolic pathways due to its structural similarity to acetate (B1210297). researchgate.net The key pathway involves a "lethal synthesis," a term coined to describe the metabolic activation of a non-toxic compound into a toxic one. The process unfolds as follows:
Activation to Fluoroacetyl-CoA : Fluoroacetate combines with coenzyme A (CoA) in a reaction catalyzed by acetyl-CoA synthetases to form fluoroacetyl-CoA. wikipedia.org
Entry into the Tricarboxylic Acid (TCA) Cycle : Fluoroacetyl-CoA substitutes for acetyl-CoA in the first step of the TCA cycle, where it condenses with oxaloacetate in a reaction catalyzed by citrate (B86180) synthase.
Formation of Fluorocitrate : This condensation reaction produces the toxic metabolite, (-)-erythro-2-fluorocitrate.
Inhibition of Aconitase : Fluorocitrate acts as a potent inhibitor of the enzyme aconitase, which normally catalyzes the conversion of citrate to isocitrate. researchgate.net By binding tightly to aconitase, fluorocitrate blocks the TCA cycle, leading to a shutdown of cellular aerobic respiration and energy production. This inhibition results in the accumulation of citrate within the tissues and plasma. wikipedia.org
A secondary, detoxification pathway involves the defluorination of fluoroacetate, which is dependent on glutathione (B108866) (GSH). wikipedia.orgpublish.csiro.au This process, mediated by glutathione-S-transferase, cleaves the carbon-fluorine bond to produce S-carboxymethylglutathione and a fluoride (B91410) ion. wikipedia.org
The hydrolysis of this compound is catalyzed by carboxylesterases (CEs, EC 3.1.1.1), a ubiquitous family of enzymes found in various tissues, particularly the liver. These enzymes belong to the α/β hydrolase family and are responsible for the metabolism of a vast array of ester-containing xenobiotics and endogenous compounds.
The stability of this compound varies significantly among species, reflecting differences in plasma esterase activity. For instance, studies with [14C]EFA showed it to be extremely unstable in rodent plasma, indicating very rapid hydrolysis. snmjournals.org In contrast, it was found to be stable in primate plasma, with dog plasma showing an intermediate rate of degradation. snmjournals.org Despite this stability in primate plasma, once distributed to tissues like the brain, hydrolysis is rapid. snmjournals.org
While specific kinetic parameters for the hydrolysis of this compound by specific mammalian carboxylesterases are not extensively detailed in the available literature, general principles of ester hydrolysis apply. The reaction involves a nucleophilic attack on the carbonyl carbon of the ester. For comparison, the hydrolysis of the related compound ethyl acetate with sodium hydroxide (B78521) has a calculated rate constant of approximately 0.003 min⁻¹cm⁻³. A bacterial fluoroacetate dehalogenase from Pseudomonas fluorescens can also hydrolyze this compound, but it is a much poorer substrate compared to fluoroacetate itself, with a significantly higher Km, indicating lower binding affinity. [No source]
| Species | Stability of [14C]EFA in Plasma |
|---|---|
| Rodent | Extremely Unstable (Rapid Hydrolysis) |
| Primate | Stable |
| Dog | Intermediate Degradation Rate |
The metabolic processes involving fluoroacetate, the active metabolite of this compound, occur in specific subcellular compartments. Following its formation from the hydrolysis of this compound in the cytosol, fluoroacetate is transported into the mitochondrial matrix.
It is within the mitochondria that the "lethal synthesis" takes place. The enzymes responsible for converting fluoroacetate to fluoroacetyl-CoA and subsequently to fluorocitrate (acetyl-CoA synthetase and citrate synthase, respectively) are located in the mitochondria. The target enzyme, aconitase, is a key component of the mitochondrial TCA cycle. researchgate.net Therefore, the primary site of toxic action is the mitochondrion, where the disruption of cellular respiration and energy production occurs.
Studies using [18F]fluoroacetate have shown that under certain conditions, such as cerebral ischemia, the radiotracer can be distributed into the cytosolic fraction but not the mitochondrial fraction, suggesting that its accumulation is not necessarily dependent on metabolic trapping within the mitochondria in all physiological states. However, the toxic mechanism of action is fundamentally tied to mitochondrial enzyme inhibition.
Hydrolytic Enzymes and Their Kinetic Parameters
Excretion Mechanisms and Elimination Pathways of Fluoroacetate Metabolites
The elimination of fluoroacetate and its metabolites occurs primarily through renal excretion. A significant portion of fluoroacetate can be excreted unchanged in the urine. Studies in sheep have shown that between 7.5% and 33.9% of an administered dose of sodium fluoroacetate is excreted unchanged, mostly within the first 48 hours. In rats given 14C-labeled fluoroacetate, cumulative urinary excretion of the radiolabel was 32% at 24 hours and 45% at 72 hours.
The blood clearance of [18F]fluoroacetate in non-human primates was found to follow a bi-exponential pattern, with a fast initial phase (half-life of 4 minutes) and a slower second phase (half-life of 250 minutes).
The main metabolite detected in blood and urine is the fluoride ion (F-), a product of the defluorination pathway. In studies with [18F]fluoroacetate, [18F]-fluoride was the only radiolabeled metabolite detected, though it constituted less than 9% of the total radioactivity in the blood at 180 minutes post-injection. The appearance of fluoride can lead to its accumulation in bone, which has been observed in some animal studies. Another identified metabolite is fluorocitrate, which has been recovered from the urine of rats.
| Species | Compartment | Half-Life | Reference |
|---|---|---|---|
| Goat | Plasma | 3.6 - 6.9 hours | |
| Sheep | Plasma | 6.6 - 13.3 hours | |
| Rabbit | Plasma (initial) | 1.1 hours | |
| Mouse | Plasma, Muscle, Liver | 1.6 - 1.7 hours | |
| Non-human Primate | Blood (fast phase) | 4 minutes | |
| Non-human Primate | Blood (slow phase) | 250 minutes |
Bioaccumulation and Tissue Distribution at the Cellular Level
Following administration, this compound is rapidly hydrolyzed, and the resulting fluoroacetate is distributed throughout the body. Studies using radiolabeled fluoroacetate have provided insights into its tissue distribution.
In non-human primates, positron emission tomography (PET) imaging showed rapid accumulation of [18F]fluoroacetate-derived radioactivity in the liver and kidneys, which are the principal organs of clearance. In sheep, 2.5 hours after administration, the highest concentrations of fluoroacetate were found in the plasma, followed by the kidney, heart, muscle, spleen, and liver. The accumulation of citrate in various tissues is a hallmark of fluoroacetate poisoning and is a direct consequence of the inhibition of aconitase. Tissues with high energy requirements, such as the heart, brain, and testes, are particularly sensitive to the effects of fluoroacetate.
While fluoroacetate is distributed to various tissues, it does not tend to bioaccumulate in the traditional sense within an organism over the long term, as it is metabolized and excreted. Sub-lethal doses are typically metabolized and cleared from the body. [No source] However, the defluorination process can lead to the deposition of fluoride ions in bone tissue, as observed in murine studies where substantial bone accumulation of 18F was noted after administration of [18F]fluoroacetate.
| Tissue/Fluid | Concentration |
|---|---|
| Plasma | 0.098 |
| Kidney | 0.057 |
| Heart | 0.052 |
| Muscle | 0.042 |
| Spleen | 0.026 |
| Liver | 0.021 |
Environmental Fate, Transport, and Ecotoxicological Implications of Ethyl Fluoroacetate
Environmental Persistence and Degradation Pathways in Soil and Water
The persistence of ethyl fluoroacetate (B1212596) in the environment is intrinsically linked to its breakdown into fluoroacetic acid. While some safety data sheets suggest that persistence is unlikely due to its water solubility, a detailed understanding requires examining both non-biological and biological degradation processes. fishersci.com
Abiotic Degradation: Hydrolysis, Photolysis
The primary abiotic degradation pathway for ethyl fluoroacetate is hydrolysis, where it reacts with water to form fluoroacetic acid and ethanol (B145695). This process is expected to be rapid.
Once formed, fluoroacetic acid itself is resistant to further hydrolysis. It does not absorb light at wavelengths greater than 290 nm, meaning it is not susceptible to direct degradation by sunlight (photolysis). However, its degradation can be facilitated by indirect photolytic processes. For instance, the vapor-phase reaction of fluoroacetic acid with photochemically-produced hydroxyl radicals has an estimated atmospheric half-life of about 27 days.
Biotic Degradation: Microbial Metabolism and Detoxification Mechanisms
Biotic degradation is a significant pathway for the breakdown of fluoroacetate in the environment. Despite the strength of the carbon-fluorine bond, various microorganisms in soil and water have evolved the ability to metabolize this compound.
Soil bacteria, in particular, can readily degrade fluoroacetate, often utilizing it as a carbon source. acs.org This process is carried out by specific enzymes called fluoroacetate dehalogenases, which cleave the carbon-fluorine bond. The degradation mechanism involves the formation of glycolate (B3277807) and a fluoride (B91410) ion as byproducts.
A diverse range of bacteria capable of this detoxification have been identified, including species from the genera Pseudomonas, Burkholderia, Bacillus, and Delftia. For example, Pseudomonas fluorescens has been isolated from soil and has shown the ability to degrade fluoroacetate. The presence and activity of these microbial communities can significantly influence the persistence of fluoroacetate in different soil environments.
Transport Mechanisms in Terrestrial and Aquatic Ecosystems: Leaching and Volatilization
The movement of this compound and its primary breakdown product, fluoroacetic acid, through the environment is governed by their physical and chemical properties.
Leaching: this compound is soluble in water, which suggests it will likely be mobile in the environment and prone to leaching. fishersci.comlookchem.com Its degradation product, fluoroacetic acid, also has very high mobility in soil. The anionic form of fluoroacetic acid, which predominates in most environmental conditions, does not adsorb strongly to soil organic carbon or clay particles. This high water solubility and low adsorption potential mean that it can easily be transported with water through the soil profile, potentially contaminating groundwater.
Volatilization: Volatilization is the process of a substance moving into the atmosphere as a vapor. chemicalbook.com For this compound, its vapor pressure is relatively low (e.g., 4.07 mmHg at 25°C), and it decomposes in water, which may limit significant volatilization from water bodies. lookchem.com For its degradation product, fluoroacetic acid, volatilization from water surfaces is not considered an important fate process because it exists primarily as a non-volatile anion at typical environmental pH levels. However, from dry soil surfaces, some volatilization of the undissociated acid could occur based on its vapor pressure.
Table 1: Physical and Chemical Properties Relevant to Environmental Transport
| Property | This compound | Fluoroacetic Acid | Significance for Transport |
|---|---|---|---|
| Water Solubility | Soluble, Decomposes lookchem.com | Soluble | High solubility promotes leaching into groundwater. |
| Vapor Pressure | 4.07 mmHg @ 25°C lookchem.com | 1.3 mmHg @ 25°C | Low to moderate vapor pressure suggests limited volatilization from water. |
| Octanol-Water Partition Coefficient (log Pow) | 0.37 chemicalbook.com | -0.061 (est.) | Low values indicate low potential for partitioning into fatty tissues and higher mobility in water. |
| Soil Adsorption Coefficient (Koc) | Not available | 1.4 (est.) | Very low Koc indicates very high mobility in soil and a high potential for leaching. |
Bioconcentration, Bioaccumulation, and Biomagnification in Ecological Food Chains
There is limited specific data on the bioaccumulation potential of this compound itself. fishersci.com However, predictions can be made based on the properties of its hydrolysis product, fluoroacetic acid.
Studies on sodium fluoroacetate also conclude that due to its low bioaccumulation potential and high rate of biodegradation, it is unlikely to cause significant deleterious effects in aquatic organisms through biomagnification.
Ecotoxicological Impact on Microbial Communities, Flora, and Fauna
The ecotoxicological impact of this compound is primarily attributed to the toxicity of the fluoroacetate ion it releases upon hydrolysis. Globally Harmonized System (GHS) classifications indicate that this compound is very toxic to aquatic life.
Detailed studies on sodium fluoroacetate provide more specific insights. It has been shown to be toxic to a range of aquatic organisms, including bacteria, algae, and crustaceans. The green alga Chlorella vulgaris and the water flea Daphnia magna have been identified as particularly sensitive species.
Table 2: Ecotoxicity of Sodium Monofluoroacetate (SMFA) on Aquatic Organisms
| Organism | Trophic Level | Endpoint | Value (mM) | Exposure Time | Reference |
|---|---|---|---|---|---|
| Vibrio fischeri | Decomposer (Bacteria) | EC50 (Bioluminescence inhibition) | 67 | 15 min | |
| Chlorella vulgaris | Producer (Algae) | EC50 (Growth inhibition) | 0.6 | 72 h | |
| Daphnia magna | Primary Consumer (Crustacean) | EC50 | 0.5 | 72 h |
Effects on Soil Microorganisms and Nutrient Cycling
The presence of fluoroacetate in soil has a dual effect on microbial communities. On one hand, it is a toxic substance that can inhibit metabolic processes in many organisms. On the other hand, it serves as a substrate for a specialized group of microorganisms that can degrade it.
The degradation of fluoroacetate by soil microbes is a key process in nutrient cycling, breaking down a toxic organic compound into simpler, less harmful substances like fluoride and glycolate. The ability of certain bacteria, such as Pseudomonas fluorescens and Burkholderia species, to use fluoroacetate as a sole carbon source demonstrates microbial adaptation to this toxin. However, the introduction of fluoroacetate can alter the structure and function of the soil microbial community. It may inhibit sensitive microorganisms, while enriching for resistant, degrading populations. This shift could have secondary effects on broader nutrient cycling processes that depend on a diverse and balanced microbial ecosystem. The enzymatic activities within the plant root zone (rhizosphere) can be particularly important, as they may enhance the breakdown of fluorinated compounds.
Impact on Aquatic Organisms and Ecosystem Health
The potential impact of this compound on aquatic ecosystems is a significant concern, primarily driven by its classification as a substance with high acute toxicity to aquatic life. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is assigned the hazard statement H400, indicating it is "Very toxic to aquatic life" sigmaaldrich.comchemicalbook.com. This classification underscores the potential for this compound to cause significant harm to aquatic organisms upon its release into the environment.
Despite this classification, a thorough review of publicly available scientific literature and safety data sheets reveals a notable absence of specific ecotoxicological studies on this compound. Detailed research findings, such as the median lethal concentration (LC50) for fish or the median effective concentration (EC50) for invertebrates like Daphnia magna, are not available . Similarly, data on its effects on primary producers, such as algae, have not been documented in the reviewed sources. This lack of empirical data prevents a detailed quantitative risk assessment for specific aquatic species or ecosystems.
The high toxicity attributed to this compound is likely linked to its metabolic fate. In biological systems, it is understood that this compound can be rapidly hydrolyzed to fluoroacetic acid . Fluoroacetate, the anion of fluoroacetic acid, is a well-known metabolic poison that disrupts the citric acid cycle (Krebs cycle) by inhibiting the enzyme aconitase, leading to cellular energy depletion and severe toxicity . Simple derivatives of fluoroacetic acid are generally recognized as being highly toxic to a wide array of vertebrates and invertebrates . Therefore, the release of this compound into aquatic environments poses a threat due to its potential to act as a source of the highly toxic fluoroacetate.
Given its water solubility, this compound is expected to be mobile in the environment, which could facilitate its distribution in aquatic systems following a release . However, without specific studies on its persistence, degradation, and bioaccumulation potential in aquatic settings, the full extent of its ecological impact remains an area requiring further investigation. Precautionary statements associated with the compound strongly advise against its release into the environment chemicalbook.com.
Aquatic Toxicity Classification for this compound
| Hazard Classification | Code | Description | Source(s) |
| Hazardous to the aquatic environment, acute hazard | H400 | Very toxic to aquatic life | chemicalbook.com |
Mitigation, Decontamination, and Remediation Strategies for Ethyl Fluoroacetate Contamination
Chemical Neutralization and Degradation Techniques for Contaminated Sites
Chemical neutralization is a primary strategy for the initial treatment of ethyl fluoroacetate (B1212596) contamination. The process relies on the chemical transformation of the compound into less harmful or more manageable substances. The primary mechanism for the chemical degradation of ethyl fluoroacetate is hydrolysis, specifically alkaline hydrolysis (saponification).
In this reaction, the ester is cleaved in the presence of a strong base, such as sodium hydroxide (B78521), to yield ethanol (B145695) and the sodium salt of fluoroacetic acid (sodium fluoroacetate). While the resulting fluoroacetate salt is still toxic, it is generally more stable and less volatile than its ethyl ester precursor, making it more amenable to subsequent remediation steps. The reaction with a base neutralizes the acidic character of the parent acid that would be formed under neutral or acidic hydrolysis. The carbon-fluorine bond itself is highly inert to hydrolysis but can be broken by very powerful bases, such as sodium amide.
The general reaction for alkaline hydrolysis is as follows: CH₂FCOOCH₂CH₃ (this compound) + NaOH (Sodium hydroxide) → CH₂FCOONa (Sodium fluoroacetate) + CH₃CH₂OH (Ethanol)
This approach can be applied in situ by introducing alkaline solutions into the contaminated soil or water, or ex situ by treating excavated soil or pumped water in a dedicated reactor. The effectiveness of this technique depends on factors such as pH, temperature, and the concentration of the neutralizing agent.
Bioremediation Approaches: Microbial Degradation and Enzyme-Mediated Detoxification
Bioremediation offers an environmentally sustainable approach to decontaminate sites polluted with this compound. This strategy leverages the metabolic processes of microorganisms to break down the contaminant. The key to the biodegradation of this compound and its hydrolysis product, fluoroacetate, is the enzymatic cleavage of the exceptionally stable carbon-fluorine (C-F) bond.
The primary enzyme responsible for this action is fluoroacetate dehalogenase . researchgate.net This enzyme catalyzes the hydrolytic defluorination of fluoroacetate, producing non-toxic glycolate (B3277807) and a fluoride (B91410) ion. researchgate.net Several bacterial strains capable of degrading fluoroacetate have been isolated from soil, including species of Pseudomonas, Burkholderia, and Delftia.
Notably, research has demonstrated that fluoroacetate dehalogenase from the soil bacterium Pseudomonas fluorescens DSM 8341 can directly degrade this compound, in addition to its primary substrate, fluoroacetate. The enzyme shows the highest affinity and turnover rate for fluoroacetate, but it also processes this compound, albeit less efficiently. Esterification of the carboxyl group significantly reduces the enzyme's affinity for the substrate. The kinetic parameters of this enzyme for this compound and related compounds have been determined, providing valuable data for designing bioremediation systems.
Table 1: Kinetic Parameters of Fluoroacetate Dehalogenase from Pseudomonas fluorescens DSM 8341 for Various Substrates
This table summarizes the Michaelis constant (Km) and maximum reaction velocity (Vmax) for the degradation of this compound and other haloacetates by the enzyme. A lower Km value indicates higher enzyme-substrate affinity, while a higher Vmax indicates a faster reaction rate. Data sourced from Donnelly & Murphy (2009).
| Substrate | Km (mM) | Vmax (U/mg) | Relative Vmax (%) |
|---|---|---|---|
| Fluoroacetate | 0.68 | 15.2 | 100 |
| Chloroacetate (B1199739) | 27.5 | 2.5 | 16.4 |
| Bromoacetate | 40.2 | 1.8 | 11.8 |
| This compound | 6.8 | 3.9 | 25.7 |
Advanced Oxidation Processes (AOPs) for Environmental Decontamination
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and soil. These processes are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a wide range of recalcitrant organic compounds, including those with strong chemical bonds like the C-F bond.
While specific studies on the degradation of this compound using AOPs are limited, the principles are applicable. AOPs are considered viable for highly stable fluorinated compounds like perfluorooctanoic acid (PFOA) that are resistant to conventional treatments. Common AOPs include treatments using ozone (O₃), hydrogen peroxide (H₂O₂), UV light, and Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst).
Potential AOPs for this compound remediation could include:
UV/H₂O₂: This process involves the photolysis of hydrogen peroxide by UV light to generate hydroxyl radicals.
Ozonation (O₃): Ozone can directly react with contaminants or decompose in water to form hydroxyl radicals.
Photo-Fenton: This process combines Fenton's reagent with UV light to enhance the production of hydroxyl radicals and accelerate the degradation of organic pollutants.
The effectiveness of AOPs depends on parameters such as pH, temperature, oxidant dosage, and the presence of other substances in the environmental matrix that may scavenge the hydroxyl radicals. The goal of AOPs is the mineralization of the contaminant into simpler, non-toxic inorganic compounds like carbon dioxide, water, and fluoride ions.
Adsorption and Filtration Technologies for Water and Soil Remediation
Adsorption and filtration are physical separation processes used to remove contaminants from water and soil. These technologies involve transferring the contaminant from the fluid or soil phase onto a solid adsorbent material.
For water remediation, Granular Activated Carbon (GAC) is a widely used adsorbent for removing organic compounds, including fluorinated substances. The high surface area and porous structure of GAC provide numerous sites for adsorption. Studies on ethyl acetate (B1210297) (the non-fluorinated analog of this compound) show that it readily adsorbs onto activated carbon, suggesting that GAC would be an effective technology for treating water contaminated with this compound. The process involves passing contaminated water through a bed of GAC, where the this compound molecules are captured on the carbon surface.
For soil remediation, soil washing is a viable ex situ technology. This process involves excavating contaminated soil and washing it with a suitable liquid to extract the contaminants. The washing fluid, now containing the contaminant, is then separated from the clean soil and treated. While water can be used, its effectiveness can be enhanced with additives. Solvents such as ethanol have proven effective in washing PFAS-impacted soils and can be recovered and reused, making the process more sustainable. Another approach is the use of sorbents like activated carbon mixed directly with the soil, which adsorb the contaminants and are then separated from the soil matrix.
Computational Chemistry and Theoretical Modeling of Ethyl Fluoroacetate
Quantum Chemical Calculations for Molecular Structure, Electronic Properties, and Reactivity Profiles
Quantum chemical calculations, particularly those employing density functional theory (DFT), have been instrumental in characterizing the molecular and electronic structure of ethyl fluoroacetate (B1212596). These computational methods allow for the precise determination of bond lengths, bond angles, and conformational preferences.
The electronic properties of ethyl fluoroacetate are significantly influenced by the presence of the highly electronegative fluorine atom. This results in a distinct charge distribution and molecular electrostatic potential, which are key determinants of its reactivity. Computational studies have explored how fluorination at different positions affects the electronic structure and, consequently, the molecule's interaction with other species, such as lithium ions in battery electrolytes. For instance, fluorination adjacent to the carbonyl group leads to a lower atomic charge on the carbonyl oxygen, resulting in weaker binding energies with Li+ ions.
The reactivity profile of this compound has also been a subject of theoretical investigation. For example, the activation energy for its neutral hydrolysis is lowered by the presence of the halogen atom. Computational models have been developed to predict the kinetics of its gas-phase pyrolysis.
Table 1: Computed Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H7FO2 | chemspider.com |
| Molecular Weight | 106.10 g/mol | |
| IUPAC Name | ethyl 2-fluoroacetate | |
| SMILES | CCOC(=O)CF | |
| InChIKey | VCYZVXRKYPKDQB-UHFFFAOYSA-N | |
| XLogP3-AA | 0.9 |
This table is populated with data from computational chemistry resources and is for informational purposes.
Molecular Dynamics Simulations of this compound Interactions with Biological Macromolecules (e.g., Enzymes)
Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between this compound and biological macromolecules, particularly enzymes. These simulations can model the time-dependent behavior of the system, providing insights into binding mechanisms, conformational changes, and the catalytic process.
A key area of research has been the interaction of fluoroacetate, the hydrolysis product of this compound, with enzymes like fluoroacetate dehalogenase (FAcD). this compound is known to be rapidly hydrolyzed in the body to fluoroacetic acid, which then exerts its toxic effects. MD simulations, often in conjunction with quantum mechanics/molecular mechanics (QM/MM) methods, have been used to investigate the catalytic mechanism of FAcD in breaking the strong carbon-fluorine bond.
These simulations have elucidated the multi-step enzymatic transformation, which can include C-F bond activation, nucleophilic attack, C-O bond cleavage, and proton transfer. For fluoroacetate, the nucleophilic attack is often the rate-determining step. Computational studies have also explored the active site of these enzymes, identifying key amino acid residues involved in substrate binding and catalysis. For example, a catalytic triad (B1167595) of amino acids (Asp-His-Asp) is suggested to be involved in the defluorination process.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicity Prediction of Fluoroacetate Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity or toxicity of chemicals based on their molecular structure. For fluoroacetate derivatives, QSAR models are crucial for assessing potential toxicity and for prioritizing compounds for further experimental testing.
QSAR studies have been conducted on various classes of organofluorine compounds, including those related to fluoroacetate, to predict endpoints such as acute toxicity (LD50). These models typically use a range of molecular descriptors that capture different aspects of the chemical structure, such as hydrophobicity, electronic properties, and size. nih.gov For instance, a comprehensive dataset of compounds with their lethal dose (LD50) values has been used to develop robust and predictive QSAR models for acute oral toxicity in rats.
The development of reliable QSAR models involves several steps, including data compilation, descriptor calculation, model building using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), and rigorous validation. The applicability domain of these models is also defined to ensure that predictions are reliable for new compounds. These in silico tools are valuable for risk assessment and for understanding the structural features that contribute to the toxicity of fluoroacetate derivatives.
In Silico Drug Design and Computational Screening for Potential Antidotes or Inhibitors
The toxicity of fluoroacetate, produced from the hydrolysis of this compound, necessitates the search for effective antidotes. researchgate.net In silico drug design and computational screening have emerged as powerful tools in this endeavor. These methods allow for the rapid evaluation of large libraries of chemical compounds for their potential to act as antidotes or inhibitors of the enzymes involved in fluoroacetate's toxic mechanism.
Computational approaches can be used to identify molecules that could prevent the synthesis of fluorocitrate, the toxic metabolite of fluoroacetate. researchgate.net Virtual screening techniques, such as molecular docking, can predict the binding affinity and mode of interaction of potential antidote candidates with the target enzyme, aconitase. This allows researchers to prioritize compounds for synthesis and experimental testing.
Furthermore, computational methods can be employed to design novel inhibitors for enzymes that metabolize fluorinated compounds. For example, in silico techniques have been used to design inhibitors for the main protease of coronaviruses, demonstrating the broad applicability of these methods in drug discovery. The principles of structure-based and ligand-based drug design are central to these efforts, aiming to optimize the interaction between the drug candidate and its biological target.
Predictive Modeling of Environmental Fate and Transport Behavior
Understanding the environmental fate and transport of this compound is crucial for assessing its potential environmental impact. tidjma.tntidjma.tn Predictive models are used to simulate how halogenated organic compounds (HOCs) like this compound behave in different environmental compartments, including air, water, and soil. tidjma.tn
These models consider various physical, chemical, and biological processes that govern the compound's distribution and persistence in the environment. Key processes include advection, dispersion, diffusion, adsorption, and biodegradation. Equilibrium partitioning models predict how a compound will distribute between different environmental media based on its physicochemical properties. Kinetic models, on the other hand, describe the rates of degradation and transformation reactions.
For volatile HOCs, transport models can simulate their movement in the vapor phase. The data from these models are essential for risk assessment, designing remediation strategies, and informing regulatory decisions regarding the use and disposal of such compounds. tidjma.tn Software packages are available that implement these fate and transport models, allowing for comprehensive environmental simulations. tidjma.tn
Applications and Future Directions in Ethyl Fluoroacetate Research
Ethyl Fluoroacetate (B1212596) as a Mechanistic Probe in Metabolic Pathway Research
Ethyl fluoroacetate, once metabolized to fluoroacetate, acts as a powerful tool for investigating cellular metabolism, particularly the Krebs (or tricarboxylic acid) cycle. Its utility stems from a process termed "lethal synthesis," where the seemingly benign fluoroacetate is converted into a potent and specific enzyme inhibitor.
In biological systems, fluoroacetate is converted to fluoroacetyl-CoA. This molecule then reacts with oxaloacetate in a condensation reaction catalyzed by citrate (B86180) synthase to form (-)-erythro-2-fluorocitrate. This fluorinated analog of citrate is a powerful inhibitor of aconitase, a crucial enzyme in the Krebs cycle responsible for the isomerization of citrate to isocitrate. The inhibition of aconitase leads to a significant accumulation of citrate within cells and tissues, effectively halting the progression of the Krebs cycle and cellular energy production.
This specific and potent inhibition allows researchers to:
Study the Krebs Cycle: By observing the metabolic consequences of aconitase blockage, scientists can elucidate the intricate regulation and interconnections of the Krebs cycle with other metabolic pathways.
Investigate Glial Cell Metabolism: Fluoroacetate and its metabolites are preferentially taken up by glial cells in the brain. This makes them invaluable for studying the specific metabolic roles of glia and their interactions with neurons, particularly concerning the synthesis of neurotransmitter precursors like glutamine.
Probe Mitochondrial Function: The disruption of the Krebs cycle by fluorocitrate provides a model for studying mitochondrial dysfunction and its downstream effects on cellular health.
The table below summarizes the key molecular interactions and their metabolic consequences when using this compound as a research probe.
| Compound/Enzyme | Role in Pathway | Consequence of Fluoroacetate Presence |
| This compound | Precursor | Hydrolyzed to fluoroacetate in the body. |
| Fluoroacetate | Pro-inhibitor | Converted to Fluoroacetyl-CoA. |
| Citrate Synthase | Enzyme | Catalyzes the reaction between Fluoroacetyl-CoA and Oxaloacetate. |
| (-)-erythro-2-Fluorocitrate | Active Inhibitor | Potently inhibits the enzyme aconitase. |
| Aconitase | Krebs Cycle Enzyme | Blockage prevents the conversion of citrate to isocitrate. |
| Citrate | Metabolite | Accumulates in mitochondria and cytosol, disrupting cellular energy and calcium homeostasis. |
Advancements in Understanding and Counteracting Fluoroacetate-Induced Biological Effects
Research into counteracting the biological effects of fluoroacetate has focused on two main strategies: preventing the formation of the toxic metabolite, fluorocitrate, and mitigating its downstream consequences.
One of the longest-standing approaches involves the administration of acetate (B1210297) donors, such as ethanol (B145695) or glyceryl monoacetate. The rationale is that by increasing the pool of available acetate, it can compete with fluoroacetate for conversion to its CoA derivative, thereby reducing the amount of fluorocitrate synthesized. While animal studies have shown some partial effectiveness, this approach is not universally recommended and its efficacy is limited.
More recent research has delved into the precise mechanism of aconitase inhibition. It's now understood that (-)-erythro-2-fluorocitrate is a mechanism-based inhibitor. Aconitase itself catalyzes the conversion of fluorocitrate into fluoro-cis-aconitate, which then reacts to form 4-hydroxy-trans-aconitate. This final product binds extremely tightly to the enzyme's active site, causing potent inhibition. This detailed understanding opens new avenues for designing more specific antidotes that could potentially target these intermediate steps or displace the final inhibitor.
Other therapeutic strategies that have been explored in research settings include:
Supplying Krebs Cycle Intermediates: The use of compounds like sodium succinate (B1194679) and α-ketoglutarate has been evaluated to provide the cycle with substrates downstream of the enzymatic block, aiming to restore some energy production.
Calcium Supplementation: The accumulation of citrate can chelate calcium ions, leading to hypocalcemia. Research has investigated the use of calcium salts, such as calcium gluconate, to address this secondary effect.
Genetic Engineering: In an innovative approach, sheep gut bacteria were genetically engineered to express the fluoroacetate dehalogenase enzyme, which detoxifies fluoroacetate. This demonstrated a potential future strategy for protecting livestock.
Development of Novel Analytical Methodologies for Environmental Monitoring and Biological Samples
The detection of this compound and its metabolite, fluoroacetic acid (FAA), in environmental and biological samples is crucial for both forensic analysis and ecological monitoring. Due to the low concentrations often involved, highly sensitive methods are required.
Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the cornerstones of modern analytical techniques for these compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying fluoroacetate. A common approach involves a derivatization step to make the polar fluoroacetic acid more volatile for GC analysis. For instance, a novel procedure involves the ethylation of FAA with ethanol, followed by solid-phase microextraction (SPME) of the resulting this compound, which is then analyzed by GC-MS. This method overcomes matrix effects from complex biological samples like blood plasma and protects the analytical system. Another method uses pentafluorobenzyl bromide for derivatization, which allows for extremely low detection limits. oup.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become increasingly common for analyzing polar compounds in complex matrices like milk or water. Direct aqueous injection methods have been developed for potable water, requiring minimal sample preparation beyond filtration. These methods use reversed-phase columns and electrospray ionization (ESI) to detect the fluoroacetate anion with high specificity and sensitivity.
Other developing analytical techniques include:
Capillary Electrophoresis: A method using capillary zone electrophoresis with capacitively coupled contactless conductivity detection has been developed for determining fluoroacetate in blood serum.
Fluoride-Selective Electrode: A simple screening test can detect the fluoride (B91410) ion after chemical decomposition of fluoroacetate, though this method is not specific and requires confirmation by more advanced techniques like GC-MS.
The following table compares some of the advanced analytical methodologies used for fluoroacetate detection.
| Technique | Sample Type(s) | Common Derivatization/Separation | Detection Limit (Sample) | Reference |
| GC-MS | Water, Blood Plasma, Organ Homogenates | Ethylation to this compound with SPME | 0.001 - 0.01 µg/mL | |
| GC-MS | Beverages, Urine, Serum | Triphasal Extractive Pentafluorobenzylation | 0.42 - 0.50 pg/mL (beverages) | oup.com |
| LC-MS/MS | Potable Water | Direct Aqueous Injection, C8 Reversed-Phase Column | 0.4 µg/L | |
| LC-MS/MS | Milk, Infant Formula | Acetonitrile Extraction, HILIC Column | <1 ng/mL | |
| Capillary Electrophoresis | Blood Serum | Protein removal with ethanol | 0.15 mg/kg |
Emerging Research Frontiers in Fluoroacetate-Related Chemistry and Biochemistry
The unique properties of the carbon-fluorine bond continue to drive new research in chemistry and biochemistry, with this compound and related compounds playing a role in these emerging frontiers.
Fluorinase Enzymes and Biosynthesis: A significant discovery has been the identification of a "fluorinase" enzyme in the bacterium Streptomyces cattleya. This enzyme catalyzes the formation of a carbon-fluorine bond, a rare event in biology. Understanding these enzymatic processes could pave the way for novel biotechnological methods for producing organofluorine compounds.
Novel Synthesis Methods: Chemical research is focused on developing new and more efficient methods for synthesizing organofluorine compounds. This includes using catalysts like chloro-alkyl imidazole (B134444) ionic liquids for the synthesis of this compound from ethyl chloroacetate (B1199739). Additionally, radiolabeling techniques to produce ethyl [¹⁸F]fluoroacetate have been refined, creating tracers for use in Positron Emission Tomography (PET) imaging to study glial cell metabolism in conditions like glioblastoma.
Metabolic Labeling and Imaging: this compound is being used in novel biochemical assays. For example, it has been employed in a technique called Fluorine Metabolic Proximity Ligation Assay (FMPLA) for the single-cell imaging of modified RNA. In this method, this compound is used to metabolically label specific RNA modifications, which can then be detected with high sensitivity and specificity.
Bio-inspired Polyketide Synthesis: Research is exploring the use of fluoroacetate to generate fluorinated building blocks, like 4-fluoromalonyl-CoA, for the engineered biosynthesis of novel polyketides. This could lead to the creation of new bioactive compounds with potential pharmaceutical applications.
These frontiers highlight a shift from solely studying the toxicological properties of fluoroacetates to harnessing their unique chemical reactivity for advanced applications in biotechnology, medical imaging, and synthetic chemistry.
Q & A
Q. What are the established methods for synthesizing ethyl fluoroacetate in laboratory settings?
this compound is typically synthesized via esterification of fluoroacetic acid with ethanol under acidic catalysis. Advanced methods include halogen-exchange reactions using potassium fluoride or fluorinating agents like Selectfluor®. For precise control, anhydrous conditions and inert atmospheres (e.g., nitrogen) are recommended to prevent hydrolysis of the fluoro group. Analytical validation via NMR or GC-MS ensures purity .
Q. How can researchers detect and quantify this compound residues in biological tissues?
Capillary gas chromatography-mass spectrometry (GC-MS) with isotope-labeled internal standards (e.g., -fluoroacetate) is the gold standard. Key steps include:
- Tissue homogenization in tungstic acid.
- Liquid-liquid extraction with ethyl acetate.
- Derivatization using pentafluorobenzyl bromide (PFB-Br).
- Quantification via SIM (selected ion monitoring) at m/z 257.9 (PFB-fluoroacetate). This method achieves a limit of detection (LOD) of 10 ppb and recovery rates >95% .
Q. What is the mechanism of toxicity for this compound in mammalian systems?
this compound acts as a metabolic toxin by inhibiting the tricarboxylic acid (TCA) cycle. Upon hydrolysis to fluoroacetic acid, it forms fluorocitrate via citrate synthase, blocking aconitase and causing ATP depletion. Toxicity correlates with tissue residues (45–5,451 ppb in liver), with secondary poisoning observed in predators consuming contaminated prey .
Advanced Research Questions
Q. How can reaction conditions be optimized when using this compound as a derivatization agent in fluorination reactions?
In I(I)/I(III)-catalyzed fluorocyclisation, this compound serves as an internal standard for NMR quantification. Optimized parameters include:
Q. What strategies are effective in studying the interaction of this compound with metabolic enzymes?
In vitro assays using liver microsomes or recombinant enzymes (e.g., esterases) can elucidate metabolic pathways. Key methodologies:
- Kinetic studies: Monitor substrate depletion via LC-MS.
- Inhibition assays: Use fluorometric probes (e.g., 4-methylumbelliferyl acetate).
- Molecular docking: Predict binding affinities to citrate synthase or aconitase using software like AutoDock Vina .
Q. How do structural modifications of this compound influence its electrochemical properties in lithium-ion batteries?
Monofluorination alters solvent properties critical for battery electrolytes:
| Property | This compound (EFA) | 2-Fluoroethyl Acetate (2FEA) | Ethyl Acetate (EA) |
|---|---|---|---|
| Relative Permittivity | 6.2 | 5.8 | 6.0 |
| Viscosity (mPa·s) | 0.45 | 0.60 | 0.42 |
| Conductivity (LiPF₆, mS/cm) | 2.1 (25°C) | 1.8 (25°C) | 1.5 (25°C) |
EFA’s lower viscosity and higher conductivity make it suitable for high-temperature battery applications .
Contradictions and Limitations
- Toxicity Variability : this compound’s toxicity (LD₅₀ ~6–15 mg/kg in mice) depends on delivery solvents (saline vs. propylene glycol), complicating cross-study comparisons .
- Detection Challenges : Co-eluting metabolites in GC-MS may require orthogonal validation (e.g., LC-MS/MS) to avoid false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
